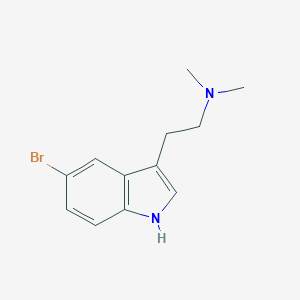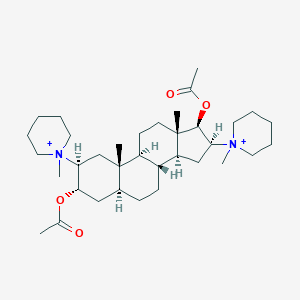
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
Propriétés
Numéro CAS |
15492-50-9 |
|---|---|
Formule moléculaire |
C33H60O6Sm |
Poids moléculaire |
703.2 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

